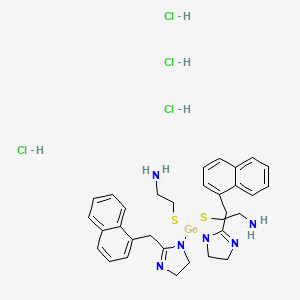
Ethanamine, 2,2'-((bis(4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, tetrahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, 2,2’-((bis(4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, tetrahydrochloride is a complex organic compound with a unique structure that includes imidazole rings, naphthalenylmethyl groups, and germylene centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2,2’-((bis(4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, tetrahydrochloride typically involves multiple steps:
Formation of Imidazole Rings: The initial step involves the synthesis of 4,5-dihydro-1H-imidazole derivatives.
Attachment of Naphthalenylmethyl Groups: The naphthalenylmethyl groups are introduced through alkylation reactions.
Incorporation of Germylene Centers: The germylene centers are incorporated via reactions with suitable germanium precursors.
Formation of Thioether Linkages: The thioether linkages are formed through thiolation reactions.
Final Assembly and Purification: The final compound is assembled and purified, often through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2,2’-((bis(4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, tetrahydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkages.
Reduction: Reduction reactions can occur at the imidazole rings and germylene centers.
Substitution: Substitution reactions can take place at the naphthalenylmethyl groups and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents and nucleophiles under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethanamine, 2,2’-((bis(4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, tetrahydrochloride has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organometallic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of Ethanamine, 2,2’-((bis(4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, tetrahydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Naphazoline hydrochloride: A compound with a similar imidazole structure, used as a vasoconstrictor.
Naphthalen-1-ylmethyl derivatives: Compounds with similar naphthalenylmethyl groups, used in various chemical applications.
Uniqueness
Ethanamine, 2,2’-((bis(4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, tetrahydrochloride is unique due to its combination of imidazole rings, naphthalenylmethyl groups, and germylene centers, which confer distinct chemical and biological properties.
Properties
CAS No. |
153714-95-5 |
|---|---|
Molecular Formula |
C32H42Cl4GeN6S2 |
Molecular Weight |
789.3 g/mol |
IUPAC Name |
2-[2-aminoethylsulfanyl-bis[2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazol-1-yl]germyl]sulfanylethanamine;tetrahydrochloride |
InChI |
InChI=1S/C32H38GeN6S2.4ClH/c34-15-21-40-33(41-22-16-35,38-19-17-36-31(38)23-27-11-5-9-25-7-1-3-13-29(25)27)39-20-18-37-32(39)24-28-12-6-10-26-8-2-4-14-30(26)28;;;;/h1-14H,15-24,34-35H2;4*1H |
InChI Key |
JRJCKYCWEGXNJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=N1)CC2=CC=CC3=CC=CC=C32)[Ge](N4CCN=C4CC5=CC=CC6=CC=CC=C65)(SCCN)SCCN.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















